![molecular formula C13H13NO3S2 B2880442 Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate CAS No. 157219-75-5](/img/structure/B2880442.png)
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate, also known as ethyl 4-benzothiazolylsulfanyl-3-oxobutanoate or EBTB, is an organosulfur compound that has been widely studied for its various applications in the scientific and medical fields. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of potential applications, ranging from its use as a pharmaceutical drug to its use as a laboratory reagent.
Scientific Research Applications
EBTB has been used in various scientific and medical research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-amino-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, EBTB has been used to study the effects of oxidative stress in cells, as well as its potential applications in cancer therapy.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to inhibition of the target’s activity . The interaction with these targets results in changes that can lead to the therapeutic effects of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting they may affect the biochemical pathways involved in the growth and replication of this bacterium .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis , suggesting that they may have antimicrobial effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
EBTB has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic in high doses and should be handled with care.
Future Directions
There are several potential future directions for the use of EBTB. One potential direction is to further investigate its potential applications in cancer therapy. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate its potential as an antioxidant and its potential applications in the treatment of oxidative stress-related diseases. Finally, further research could be conducted to investigate its potential as an inhibitor of other enzymes, such as monoamine oxidase.
Synthesis Methods
EBTB can be synthesized in a two-step process. The first step involves the reaction of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate 4-chlorobutanoate and 1,3-benzothiazole-2-thiol in the presence of a base, such as sodium hydroxide. This reaction yields this compound 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate in a yield of 93%. The second step involves the purification of the product via recrystallization from a mixture of ethanol and water.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMHXDBLVJYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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